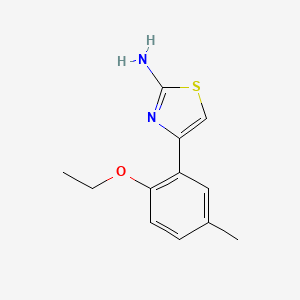

4-(2-Ethoxy-5-methyl-phenyl)-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Ethoxy-5-methyl-phenyl)-thiazol-2-ylamine is an organic compound that features a thiazole ring substituted with an ethoxy and methyl group on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxy-5-methyl-phenyl)-thiazol-2-ylamine typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.

Substitution Reactions: The phenyl ring is then functionalized with ethoxy and methyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis may involve:

Large-scale Hantzsch Thiazole Synthesis: Utilizing automated reactors to ensure consistent reaction conditions.

Catalytic Processes: Employing catalysts to enhance the efficiency and yield of the substitution reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including 4-(2-Ethoxy-5-methyl-phenyl)-thiazol-2-ylamine, exhibit promising anticancer properties. For instance, a series of thiazole compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could inhibit the growth of colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines with minimal toxicity to normal cells .

Case Study: Molecular Docking and Cytotoxicity

In a study focused on thiazolylhydrazonothiazoles, the synthesized compounds demonstrated significant binding affinity to the epidermal growth factor receptor tyrosine kinase domain (EGFR TK), suggesting their potential as anticancer agents. The mechanism of action was further elucidated through molecular docking studies, reinforcing the therapeutic promise of similar thiazole derivatives .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities against various pathogens. A study highlighted the synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal species .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| d1 | Staphylococcus aureus | High |

| d2 | Escherichia coli | Moderate |

| d3 | Candida albicans | High |

| d6 | MCF7 (breast cancer) | High |

| d7 | MCF7 (breast cancer) | Very High |

Neurological Applications

The potential neuroprotective effects of thiazole derivatives are gaining attention. Compounds that inhibit specific enzymes related to neurodegenerative diseases have been synthesized, showing promise in treating conditions such as Alzheimer's disease. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improvements in cognitive functions and metabolic disorders .

Synthesis and Optimization

The synthesis of this compound involves various chemical reactions that can be optimized for better yields. Recent advancements in synthetic methodologies have allowed for more efficient production processes, enhancing the availability of this compound for research and application in pharmaceuticals .

Table 2: Synthetic Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Reaction with chloroacetate derivatives | 75 |

| Condensation reactions | Formation with hydrazones | 82 |

| Cyclization | Cyclization with carbothioamide derivatives | 78 |

Mecanismo De Acción

The mechanism of action of 4-(2-Ethoxy-5-methyl-phenyl)-thiazol-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the ethoxy and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparación Con Compuestos Similares

4-(2-Methoxy-5-methyl-phenyl)-thiazol-2-ylamine: Similar structure but with a methoxy group instead of an ethoxy group.

4-(2-Ethoxy-5-chloro-phenyl)-thiazol-2-ylamine: Contains a chlorine substituent on the phenyl ring.

4-(2-Ethoxy-5-nitro-phenyl)-thiazol-2-ylamine: Features a nitro group on the phenyl ring.

Uniqueness: 4-(2-Ethoxy-5-methyl-phenyl)-thiazol-2-ylamine is unique due to the specific combination of ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination can result in distinct binding properties and reactivity patterns compared to its analogs.

Actividad Biológica

4-(2-Ethoxy-5-methyl-phenyl)-thiazol-2-ylamine is a thiazole-derived compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in biological applications. The ethoxy and methyl substituents on the phenyl ring enhance its lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole moiety can participate in π-π stacking interactions, while the ethoxy and methyl groups contribute to hydrophobic interactions, potentially modulating the activity of target proteins. These interactions may lead to various biological effects, such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer potential. Several studies have highlighted the cytotoxic effects of thiazole derivatives against various cancer cell lines. For example, compounds similar to this compound have demonstrated promising results against melanoma, breast cancer, and colon cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence the anticancer activity .

Case Studies and Research Findings

- Antitumor Activity : In a study evaluating a series of thiazole derivatives, it was found that modifications at the 4-position of the phenyl ring enhanced cytotoxicity against human glioblastoma U251 cells. Compounds with electron-donating groups showed increased potency, suggesting that structural modifications can optimize therapeutic efficacy .

- Mechanistic Insights : Molecular dynamics simulations have revealed that thiazole derivatives interact with target proteins primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells. This highlights the importance of molecular structure in determining biological activity .

- Broad-Spectrum Antimicrobial Activity : A recent investigation into substituted phenylthiazol-2-amines demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance antibacterial activity significantly .

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Ring

The C2-amine group participates in nucleophilic substitution or condensation reactions. For example:

-

Reaction with chloroacetyl chloride : Forms 2-chloro-N-(thiazol-2-yl)acetamide derivatives (e.g., 11 in ).

-

Acylation : Reacts with acyl chlorides (e.g., acetic anhydride) to yield N-acetylated products, enhancing solubility for pharmacological studies.

Example Reaction Conditions :

Electrophilic Aromatic Substitution (EAS)

The ethoxy and methyl groups on the phenyl ring direct EAS to specific positions:

-

Nitration : Occurs at the para position relative to the ethoxy group, yielding nitro-substituted derivatives.

-

Sulfonation : Produces sulfonic acid derivatives under controlled conditions.

Key Observations :

-

The thiazole ring’s electron-withdrawing nature moderates the reactivity of the phenyl group.

-

Steric hindrance from the methyl group limits substitution at the ortho position .

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds:

-

Knoevenagel condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form arylidene derivatives (e.g., 9a–n in ).

-

Schiff base formation : Reacts with ketones or aldehydes to generate imine-linked products, often used in coordination chemistry .

Example Reaction :

Thiazol-2-ylamine+RCHOEtOH, piperidine(E)-5-arylidenethiazolidine-2,4-dione[1]

Cross-Coupling Reactions

The brominated analog (4-(2-ethoxy-5-methylphenyl)-5-bromo-thiazol-2-ylamine) undergoes Suzuki-Miyaura coupling with arylboronic acids to introduce aryl groups at C5. This is critical for tuning electronic properties in drug design .

Catalytic System :

Complexation with Metal Ions

The thiazole nitrogen and amine group act as bidentate ligands for transition metals:

-

Copper(II) complexes : Enhance antimicrobial activity via chelation.

-

Iron(III) complexes : Studied for catalytic oxidation applications.

Stoichiometry :

[M(L)₂]n+(M = Cu2+,Fe3+;L = thiazol-2-ylamine)

Oxidation and Reduction

Propiedades

IUPAC Name |

4-(2-ethoxy-5-methylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-15-11-5-4-8(2)6-9(11)10-7-16-12(13)14-10/h4-7H,3H2,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJQLQJKNIVAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.